N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-2,3-dimethoxyphenyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

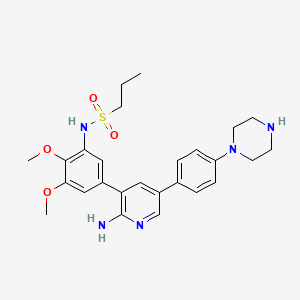

This compound features a pyridine core substituted with an amino group and a 4-(piperazin-1-yl)phenyl moiety at positions 2 and 5, respectively. A propane-1-sulfonamide group is attached to a 2,3-dimethoxyphenyl ring, which is further linked to the pyridine via a carbon chain.

Preparation Methods

The synthesis of N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-2,3-dimethoxyphenyl)propane-1-sulfonamide involves multiple steps, including the formation of the core pyridine structure, the introduction of the piperazine moiety, and the attachment of the sulfonamide group. The synthetic route typically involves:

Formation of the Pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

Attachment of the Sulfonamide Group: This is usually done through sulfonation reactions using sulfonyl chlorides or sulfonic acids.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-2,3-dimethoxyphenyl)propane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine moieties, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-2,3-dimethoxyphenyl)propane-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-2,3-dimethoxyphenyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Piperazine-containing compounds are prevalent in drug discovery due to their versatility in modulating receptor interactions. Key analogs include:

a) 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7f)

- Structure : A pentanamide linker connects a 4-(thiophen-3-yl)phenyl group to a piperazine ring substituted with 2,3-dichlorophenyl.

- Synthesis: Prepared via substitution of 1-(2,3-dichlorophenyl)piperazine, yielding 65% after normal-phase chromatography .

- Key Difference : Lacks the sulfonamide and dimethoxyphenyl groups, which may reduce solubility compared to the target compound.

b) N-(Quinolin-3-yl)-5-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (10e)

- Structure: Features a quinoline group and trifluoromethylphenyl-piperazine.

- Synthesis: Lower yield (37%) due to multi-step purification (normal-phase followed by reverse-phase chromatography) .

- Key Difference: The quinoline and trifluoromethyl groups may enhance lipophilicity but reduce metabolic stability compared to the target compound’s sulfonamide and methoxy substituents.

Sulfonamide-Containing Analogues

Sulfonamides are critical for hydrogen bonding and solubility. Notable examples include:

a) N-(3-(5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide

- Structure : A propane-1-sulfonamide linked to a difluorophenyl-pyrrolopyridine scaffold.

- Availability : Commercially available with >98% purity .

- Key Difference : The pyrrolopyridine core and chloro substituent may confer distinct target selectivity compared to the pyridine-piperazine system in the target compound.

b) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structure : A chromene-pyrazolopyrimidine hybrid with a benzenesulfonamide group.

- Synthesis : Prepared via Suzuki coupling (28% yield) .

- Key Difference : The chromene and pyrazolopyrimidine motifs suggest kinase or protease inhibition, differing from the target compound’s likely receptor-binding profile.

Key Findings and Implications

Structural Flexibility : The target compound’s combination of sulfonamide, dimethoxyphenyl, and piperazine-pyridine groups may optimize both solubility (via sulfonamide) and target engagement (via aromatic and basic moieties).

Synthetic Challenges : Piperazine-linked analogs often require multi-step purification (e.g., 10e ), suggesting the target compound’s synthesis could face similar hurdles.

Biological Potential: Sulfonamide-containing analogs (e.g., ) are commercially available for high-throughput screening, indicating the target compound’s relevance in drug discovery pipelines.

Biological Activity

N-(5-(2-Amino-5-(4-(piperazin-1-yl)phenyl)pyridin-3-yl)-2,3-dimethoxyphenyl)propane-1-sulfonamide, often referred to in research as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the realms of oncology and neurology. This compound's structure suggests a multifaceted mechanism of action, which has been explored through various studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

- Molecular Formula : C29H31N7O3S

- Molecular Weight : 493.60 g/mol

- CAS Number : 152459-95-5

Research indicates that the biological activity of this compound may be attributed to its interaction with specific molecular targets involved in disease processes. The sulfonamide moiety is known to inhibit various enzymes and receptors, which can lead to altered cellular signaling pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of sulfonamide derivatives similar to the compound . For instance:

- Inhibition of Tumor Growth : Compounds with similar structures have shown significant inhibition of tumor cell proliferation in vitro and in vivo. A study indicated that certain sulfonamide derivatives exhibited IC50 values ranging from 0.29 to 1.48 μM against various cancer cell lines, suggesting potent anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 (Lung) | 0.29 |

| Compound B | MDA-MB-231 (Breast) | 1.22 |

| Compound C | HCT116 (Colon) | 0.95 |

Neuroprotective Effects

The neuroprotective properties of sulfonamide derivatives have also been explored. Research indicates that these compounds may inhibit the release of neurotoxic factors and promote neuronal survival under stress conditions:

- Sphingomyelinase Inhibition : Similar compounds have been identified as inhibitors of neutral sphingomyelinase, which is implicated in neurodegenerative diseases like Alzheimer's. These compounds demonstrated significant pharmacokinetic properties, including substantial brain penetration and oral bioavailability .

Study 1: Anticancer Efficacy

In a recent study involving a series of sulfonamide derivatives, one compound demonstrated a significant reduction in tumor size in xenograft models when administered at a dose of 10 mg/kg. The study reported an increase in apoptosis markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl-2 .

Study 2: Neuroprotective Mechanism

Another investigation utilized a mouse model to assess the neuroprotective effects of related compounds on cognitive decline associated with Alzheimer's disease. The treated group exhibited improved cognitive function and reduced levels of amyloid plaques compared to control groups .

Properties

Molecular Formula |

C26H33N5O4S |

|---|---|

Molecular Weight |

511.6 g/mol |

IUPAC Name |

N-[5-[2-amino-5-(4-piperazin-1-ylphenyl)pyridin-3-yl]-2,3-dimethoxyphenyl]propane-1-sulfonamide |

InChI |

InChI=1S/C26H33N5O4S/c1-4-13-36(32,33)30-23-15-19(16-24(34-2)25(23)35-3)22-14-20(17-29-26(22)27)18-5-7-21(8-6-18)31-11-9-28-10-12-31/h5-8,14-17,28,30H,4,9-13H2,1-3H3,(H2,27,29) |

InChI Key |

GUGWAPHGUQVWRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=CC(=C1)C2=C(N=CC(=C2)C3=CC=C(C=C3)N4CCNCC4)N)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.